(2Z)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-6-hydroxy-1-benzofuran-3(2H)-one
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Overview
Description
2-[(1-Ethyl-5-methoxy-1H-indol-3-yl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely studied in medicinal chemistry. This compound features a unique structure combining an indole moiety with a benzofuran ring, which contributes to its diverse chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Ethyl-5-methoxy-1H-indol-3-yl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one typically involves multiple steps, starting with the preparation of the indole and benzofuran precursors. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst to form the indole ring . The benzofuran ring can be synthesized via the cyclization of ortho-hydroxyaryl ketones under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, pH, and concentration of reactants. Catalysts and solvents are chosen to facilitate the reaction and minimize by-products. The final product is typically purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[(1-Ethyl-5-methoxy-1H-indol-3-yl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the indole ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce alcohols .
Scientific Research Applications
2-[(1-Ethyl-5-methoxy-1H-indol-3-yl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(1-Ethyl-5-methoxy-1H-indol-3-yl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This compound may inhibit the production of reactive oxygen species (ROS) and inflammation, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Methoxy-N,N-diisopropyltryptamine (5-MeO-DIPT): A tryptamine derivative with psychedelic properties.
N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]acetamide: An indole derivative with potential pharmacological activities.
Uniqueness
2-[(1-Ethyl-5-methoxy-1H-indol-3-yl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one is unique due to its combined indole and benzofuran structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C20H17NO4 |
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Molecular Weight |
335.4 g/mol |
IUPAC Name |
(2Z)-2-[(1-ethyl-5-methoxyindol-3-yl)methylidene]-6-hydroxy-1-benzofuran-3-one |
InChI |
InChI=1S/C20H17NO4/c1-3-21-11-12(16-10-14(24-2)5-7-17(16)21)8-19-20(23)15-6-4-13(22)9-18(15)25-19/h4-11,22H,3H2,1-2H3/b19-8- |
InChI Key |
PQUZJYJVDVRAQO-UWVJOHFNSA-N |
Isomeric SMILES |
CCN1C=C(C2=C1C=CC(=C2)OC)/C=C\3/C(=O)C4=C(O3)C=C(C=C4)O |
Canonical SMILES |
CCN1C=C(C2=C1C=CC(=C2)OC)C=C3C(=O)C4=C(O3)C=C(C=C4)O |
Origin of Product |
United States |
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